

# Application Notes and Protocols: CRISPR-Based Detection of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA nucleosides. These modifications, such as pseudouridine ( $\Psi$ ) and N6-methyladenosine (m6A), play critical roles in various biological processes and are increasingly implicated in disease pathogenesis. Consequently, the development of precise and sensitive methods to detect and quantify these modifications at specific sites is paramount for both basic research and therapeutic development.

CRISPR-Cas systems, renowned for their programmable nucleic acid targeting capabilities, have been ingeniously repurposed for the detection of modified nucleosides.[1][2][3][4][5] These methods offer high specificity and can be adapted for various applications, from validating modification sites to quantifying modification levels. This document provides detailed application notes and protocols for two prominent CRISPR-based methods for detecting modified nucleosides: a CRISPR-Cas13a-based method for pseudouridine detection and a CRISPR-Cas9-based approach for N6-methyladenosine detection.

# I. CRISPR-Cas13a-Based Detection of Pseudouridine (Ψ)



This method leverages the combination of chemical labeling of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) and the subsequent targeted cleavage activity of CRISPR-Cas13a.[6][7] The bulky CMC adduct on pseudouridine sterically hinders the Cas13a-crRNA complex from binding to the target RNA, leading to a measurable difference in Cas13a's collateral cleavage activity, which can be monitored using a fluorescent reporter.[6][7][8]

## **Experimental Workflow**

The overall workflow involves treating RNA with CMC, followed by a CRISPR-Cas13a assay to detect the presence of the modification.



Click to download full resolution via product page

CRISPR-Cas13a workflow for pseudouridine detection.

## **Quantitative Data Summary**

The following table summarizes representative quantitative data that can be obtained using this method. The fluorescence intensity is inversely proportional to the presence of pseudouridine at the target site.



| Target RNA                   | Modification<br>Site  | Treatment | Normalized<br>Fluorescence<br>Intensity (a.u.) | Fold Change<br>[(-) CMC / (+)<br>CMC] |
|------------------------------|-----------------------|-----------|------------------------------------------------|---------------------------------------|
| Ribosomal RNA<br>(rRNA)      | Ψ site in 18S<br>rRNA | (-) CMC   | 8500                                           | 4.25                                  |
| (+) CMC                      | 2000                  |           |                                                |                                       |
| Messenger RNA<br>(mRNA)      | Ψ519                  | (-) CMC   | 9200                                           | 3.68                                  |
| (+) CMC                      | 2500                  |           |                                                |                                       |
| Small nuclear<br>RNA (snRNA) | Ψ72                   | (-) CMC   | 7800                                           | 5.20                                  |
| (+) CMC                      | 1500                  |           |                                                |                                       |

Note: The values presented are illustrative and will vary depending on the experimental setup, target abundance, and modification stoichiometry.

## **Experimental Protocol**

#### Materials:

- Total RNA or purified RNA of interest
- N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)
- Bicine buffer
- Ethanol
- Nuclease-free water
- LwCas13a protein
- Custom crRNA targeting the sequence of interest



- RNase Alert QC System or similar fluorescent reporter
- RNase inhibitor
- Reaction buffer (e.g., NEBuffer for LwCas13a)
- Fluorescence plate reader

#### Protocol:

- CMC Labeling of RNA:
  - 1. Prepare two reactions for each RNA sample: a (+) CMC reaction and a (-) CMC control.
  - 2. In a 1.5 mL tube, add 10-20 µg of total RNA.
  - 3. For the (+) CMC tube, add CMC dissolved in Bicine buffer to a final concentration of 0.4 M.
  - 4. For the (-) CMC tube, add an equal volume of Bicine buffer without CMC.
  - 5. Incubate both tubes at 37°C for 20 minutes.
  - Purify the RNA from both reactions using ethanol precipitation or a suitable RNA cleanup kit.
  - 7. Resuspend the purified RNA in nuclease-free water.
- CRISPR-Cas13a Detection Assay:
  - 1. Assemble the Cas13a-crRNA complex by incubating LwCas13a protein with the specific crRNA in reaction buffer at 37°C for 10 minutes.
  - 2. In a 96-well plate, set up the reaction mixture containing the Cas13a-crRNA complex, the fluorescent reporter RNA, and RNase inhibitor.
  - 3. Add the CMC-treated (+) and untreated (-) RNA to their respective wells.
  - 4. Incubate the plate at 37°C.



- 5. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 1-2 hours using a fluorescence plate reader.
- Data Analysis:
  - 1. Plot the fluorescence intensity over time for both (+) CMC and (-) CMC samples.
  - 2. A significant reduction in fluorescence in the (+) CMC sample compared to the (-) CMC sample indicates the presence of a pseudouridine at the target site.[7]

## II. CRISPR-Cas9-Based Detection of N6methyladenosine (m6A)

This approach utilizes a catalytically inactive Cas9 (dCas9) fused to an m6A "writer" (e.g., a single-chain methyltransferase) or an m6A "eraser" (e.g., ALKBH5 or FTO demethylase) to install or remove m6A at a specific RNA locus.[9] The change in m6A status can then be detected using various methods, such as m6A-specific antibody-based RNA immunoprecipitation (RIP) followed by RT-qPCR, or by using the SELECT (single-base elongation and ligation-based qPCR amplification) method which exploits the inhibitory effect of m6A on certain enzymes.[10][11]

## **Experimental Workflow**

The workflow involves the expression of the dCas9-effector fusion protein and a guide RNA in cells, followed by the detection of the altered m6A status.



Click to download full resolution via product page



CRISPR-dCas9 workflow for m6A editing and detection.

## **Quantitative Data Summary**

The following table illustrates the type of quantitative data that can be generated to assess changes in m6A levels at a specific target site.

| Target Gene | dCas9 Effector              | Detection Method | Relative m6A<br>Abundance (Fold<br>Change) |
|-------------|-----------------------------|------------------|--------------------------------------------|
| MALAT1      | dCas9-ALKBH5<br>(Eraser)    | m6A-RIP-qPCR     | 0.4                                        |
| Hsp70 5'UTR | dCas9-METTL3/14<br>(Writer) | SELECT-qPCR      | 3.5                                        |
| β-actin     | dCas9-FTO (Eraser)          | m6A-RIP-qPCR     | 0.6                                        |
| MYC 3'UTR   | dCas9-METTL3/14<br>(Writer) | SELECT-qPCR      | 2.8                                        |

Note: The values are representative and indicate the fold change in m6A levels in cells expressing the dCas9-effector and specific sgRNA compared to a control.

## **Experimental Protocols**

A. Transfection for m6A Editing

#### Materials:

- HEK293T or other suitable cell line
- Plasmids encoding the dCas9-writer/eraser fusion protein
- Plasmid encoding the specific single guide RNA (sgRNA)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium and supplements



#### Protocol:

- Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
- Co-transfect the cells with the dCas9-effector plasmid and the sgRNA plasmid according to the manufacturer's protocol for the transfection reagent.
- Incubate the cells for 36-48 hours post-transfection.
- Harvest the cells and proceed to RNA isolation.
- B. m6A RNA Immunoprecipitation (m6A-RIP) followed by RT-qPCR

#### Materials:

- Total RNA from transfected cells
- m6A-specific antibody
- Protein A/G magnetic beads
- Immunoprecipitation buffer
- RNA extraction kit
- RT-qPCR reagents

#### Protocol:

- Isolate total RNA from the transfected cells.
- Fragment the RNA to an appropriate size (e.g., ~100 nt).
- Incubate a portion of the fragmented RNA with an m6A-specific antibody in immunoprecipitation buffer at 4°C for 2 hours.
- Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C to capture the antibody-RNA complexes.



- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the RNA from the beads.
- Purify the immunoprecipitated RNA.
- Perform RT-qPCR on the immunoprecipitated RNA and an input control (a portion of the fragmented RNA that did not undergo immunoprecipitation) using primers specific to the target region.
- Calculate the relative enrichment of the target RNA in the m6A-IP fraction compared to the input.
- C. SELECT (Single-base Elongation and Ligation-based qPCR) Assay

#### Materials:

- · Total RNA from transfected cells
- Upstream (Up) and Downstream (Down) DNA primers flanking the target adenine
- DNA polymerase deficient in proofreading activity
- DNA ligase
- dNTPs
- qPCR reagents

#### Protocol:

- Anneal the Up and Down primers to the target RNA. The 3' end of the Up primer should be immediately upstream of the target adenine.
- Perform a single-base elongation reaction using a DNA polymerase. The presence of m6A
   will inhibit the incorporation of thymine opposite the modified adenine.



- Perform a ligation reaction to join the elongated Up primer and the Down primer. Ligation will be less efficient if the single-base elongation was inhibited by m6A.
- Use the ligated product as a template for qPCR with a set of common primers to quantify the amount of successfully elongated and ligated product.[11]
- A lower qPCR signal (higher Ct value) in the sample where m6A is expected to be present (e.g., after treatment with a dCas9-writer) indicates successful m6A installation.

## Conclusion

CRISPR-based methods for the detection of modified nucleosides represent a significant advancement in the study of epitranscriptomics. These techniques provide researchers and drug development professionals with powerful tools to investigate the roles of RNA modifications in health and disease with high specificity. The protocols outlined in these application notes provide a foundation for implementing these innovative methods in the laboratory. As the field continues to evolve, further refinements and new applications of CRISPR technology are anticipated to provide even deeper insights into the complex world of RNA regulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cas13a Wikipedia [en.wikipedia.org]
- 2. CRISPR—Cas13: Pioneering RNA Editing for Nucleic Acid Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Programmable System of Cas13-Mediated RNA Modification and Its Biological and Biomedical Applications [frontiersin.org]
- 5. CRISPR Wikipedia [en.wikipedia.org]



- 6. Locus-specific detection of pseudouridine with CRISPR-Cas13a Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Locus-specific detection of pseudouridine with CRISPR-Cas13a Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Programmable RNA targeting with CRISPR-Cas13 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmable RNA N6-methyladenosine editing by CRISPR-Cas9 conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Based Detection of Modified Nucleosides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15090963#using-crispr-based-methods-for-the-detection-of-modified-nucleosides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com